7-Bromo-2-chloroquinoline-3-carbonitrile
Description
The compound 7-Bromo-2-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including their role as kinase inhibitors and their fluorescent properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-substituted isoquinoline carbonitriles involves the introduction of substituents at the 7-position of the isoquinoline scaffold, which can significantly affect the biological activity of these molecules . Another example is the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which is achieved by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a copper bromide catalyst and potassium carbonate in DMSO at high temperatures . Although these methods do not directly describe the synthesis of 7-Bromo-2-chloroquinoline-3-carbonitrile, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their chemical and biological properties. For example, the structure of 7-Bromoquinolin-8-ol has been established through analysis, revealing intermolecular and weak intramolecular hydrogen bonds that influence the compound's solid-state packing . Similarly, the structural parameters of a fluorescent quinoline derivative containing a 1,2,3-triazole moiety have been optimized and studied using density functional theory, which provides a theoretical framework for understanding the electronic and photophysical properties of such compounds .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, which are essential for their functionalization and biological activity. The reactivity of these compounds can be influenced by the nature of the substituents on the quinoline scaffold, as seen in the synthesis of kinase inhibitors . Additionally, the interaction of quinoline derivatives with solvents and their reactivity indices can be investigated to understand their chemical behavior in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their spectroscopic characteristics, nonlinear optical properties, and thermal stability, are important for their practical applications. For instance, the fluorescent quinoline derivative studied in paper exhibits absorption and emission spectra in specific ranges, indicating its potential as a fluorescent material. The compound's nonlinear optical properties were also found to be significantly higher than those of urea, suggesting its use as a nonlinear optical (NLO) material. Additionally, the interaction of the synthesized compound with different solvents was investigated, providing insights into its solvatochromic behavior .
Safety and Hazards
properties
IUPAC Name |
7-bromo-2-chloroquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYBPRZCSBMLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588863 | |
Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-chloroquinoline-3-carbonitrile | |
CAS RN |
892874-32-7 | |
Record name | 7-Bromo-2-chloro-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892874-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-2-chloroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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